molecular formula C16H19N3O3 B4460622 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one

2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one

Cat. No.: B4460622
M. Wt: 301.34 g/mol
InChI Key: VZOKGKNPOZWNSF-UHFFFAOYSA-N
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Description

2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzamide with a suitable aldehyde or ketone to form the quinazolinone core. This is followed by the introduction of the pyrrolidinyl butyl side chain through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinyl butyl side chain can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of alkyl halides or other electrophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinazolinone derivative with a ketone or carboxylic acid functional group, while reduction of the carbonyl group can produce an alcohol derivative.

Scientific Research Applications

2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidinyl butyl side chain can enhance binding affinity and specificity. This compound may also modulate cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities but differ in their side chains and biological activities.

    Pyrrolidine Derivatives: Compounds like 1-(2-hydroxyethyl)pyrrolidine have similar pyrrolidine rings but lack the quinazolinone core, resulting in different chemical and biological properties.

Uniqueness

2-hydroxy-3-[4-oxo-4-(pyrrolidin-1-yl)butyl]quinazolin-4(3H)-one is unique due to the combination of the quinazolinone core and the pyrrolidinyl butyl side chain. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-oxo-4-pyrrolidin-1-ylbutyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-14(18-9-3-4-10-18)8-5-11-19-15(21)12-6-1-2-7-13(12)17-16(19)22/h1-2,6-7H,3-5,8-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOKGKNPOZWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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